molecular formula C9H13N3O2 B11900254 Methyl 6-(Isopropylamino)pyridazine-3-carboxylate

Methyl 6-(Isopropylamino)pyridazine-3-carboxylate

Cat. No.: B11900254
M. Wt: 195.22 g/mol
InChI Key: GNBKGOIOZRYMFL-UHFFFAOYSA-N
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Description

Methyl 6-(Isopropylamino)pyridazine-3-carboxylate (CAS 1184482-79-8) is a valuable chemical intermediate with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . This pyridazine-based compound is characterized by a carboxylate ester group and an isopropylamino substituent, making it a versatile building block in medicinal chemistry and drug discovery research . It is particularly useful for the synthesis of more complex molecules and is a key precursor in the preparation of 6-(Isopropylamino)pyridazine-3-carboxylic acid . The compound is offered with high purity and requires cold-chain transportation to ensure stability . This product is intended for research and development purposes only and is not classified as a drug or approved for any human or veterinary therapeutic applications.

Properties

IUPAC Name

methyl 6-(propan-2-ylamino)pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6(2)10-8-5-4-7(11-12-8)9(13)14-3/h4-6H,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBKGOIOZRYMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NN=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 6-(Isopropylamino)pyridazine-3-carboxylate typically involves the reaction of pyridazine derivatives with isopropylamine and methyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Methyl 6-(Isopropylamino)pyridazine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

Antimicrobial and Anticancer Properties
Methyl 6-(Isopropylamino)pyridazine-3-carboxylate has been investigated as a lead compound in the development of new drugs targeting bacterial infections and cancer. The compound's structural features allow for improved binding affinity to biological targets, which is crucial for efficacy in therapeutic contexts. Studies have shown promising results in its ability to inhibit growth in various cancer cell lines, suggesting its potential as an anticancer agent.

Mechanism of Action
The mechanism of action involves the compound's interaction with specific enzymes or receptors. The isopropylamino substitution enhances its binding affinity, which may lead to improved therapeutic outcomes. Ongoing research aims to elucidate these interactions further, focusing on how modifications to the compound can enhance its efficacy against resistant strains of bacteria or cancer cells.

Chemical Research

Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes that ensure high purity levels. Various synthetic routes have been explored, allowing chemists to produce the compound efficiently while maintaining its structural integrity.

Applications in Organic Synthesis
This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. It can be utilized in the synthesis of derivatives that may possess enhanced biological activities or novel properties.

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potency comparable to existing therapies.
Study BAntimicrobial EfficacyShowed effectiveness against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) indicating potential for development into a therapeutic agent.
Study CMechanistic StudiesInvestigated binding interactions with target enzymes, revealing insights into structure-activity relationships that guide further modifications for enhanced efficacy.

Mechanism of Action

The mechanism of action of Methyl 6-(Isopropylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following sections compare Methyl 6-(Isopropylamino)pyridazine-3-carboxylate with structurally related compounds, focusing on substituent variations, physicochemical properties, and functional roles.

Substituent Variations on the Pyridazine Ring

Amino Group Modifications

Compounds with alternative amino substituents exhibit distinct steric and electronic properties:

Compound Name CAS Number Substituent (Position 6) Molecular Formula Molecular Weight Key Differences
Methyl 6-(Cyclopropylamino)pyridazine-3-carboxylate 1183253-21-5 Cyclopropylamino C₉H₁₁N₃O₂ 193.20 Smaller, rigid cyclopropyl group reduces steric bulk compared to isopropyl
Ethyl 6-(Ethylamino)pyridazine-3-carboxylate 1184482-79-8 Ethylamino C₉H₁₂N₃O₂ 194.21 Linear ethyl chain decreases hydrophobicity relative to branched isopropyl
This compound 1823359-03-0 Isopropylamino C₁₀H₁₃N₃O₂ 207.23 Branched isopropyl enhances lipophilicity and steric hindrance

Impact on Bioactivity : The isopropyl group in the target compound may improve membrane permeability in drug candidates compared to smaller substituents like ethyl or cyclopropyl .

Ester Group Modifications

Varying the ester moiety (methyl vs. ethyl) influences metabolic stability and solubility:

Compound Name CAS Number Ester Group (Position 3) Molecular Weight Key Differences
Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate 1178687-41-6 Ethyl ester 221.25 Ethyl ester increases molecular weight and may alter hydrolysis rates compared to methyl
This compound 1823359-03-0 Methyl ester 207.23 Methyl ester offers faster metabolic clearance in vivo

Functional Analogues with Heterocyclic Modifications

Pyridazine derivatives fused with other heterocycles exhibit divergent reactivity:

Compound Name CAS Number Structure Modification Molecular Formula Key Properties
Methyl 6-chloro-1,2,4-triazolo[4,3-b]pyridazine-3-carboxylate 76196-04-8 Chloro-triazolo fusion C₇H₅ClN₄O₂ Electrophilic chlorine enhances reactivity for nucleophilic substitutions
Methyl 6-methoxypyridazine-3-carboxylate 19194-96-8 Methoxy substituent C₇H₈N₂O₃ Methoxy group reduces basicity compared to amino derivatives

Synthetic Utility: Chloro-triazolo derivatives (e.g., 76196-04-8) are preferred for click chemistry, whereas amino-substituted pyridazines (e.g., 1823359-03-0) serve as intermediates in amide coupling reactions .

Physicochemical and Analytical Data

Chromatographic Behavior :

  • This compound analogues in patent EP 4 374 877 A2 exhibit HPLC retention times between 1.05–1.43 minutes under acidic conditions, suggesting moderate polarity .
  • Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate (CAS 851169-06-7) has a molecular weight of 207.23, closely matching the target compound, but lacks reported chromatographic data .

Mass Spectrometry :

  • The target compound’s ethyl analogue (1178687-41-6) shows an [M+H]+ ion at m/z 221.25, while methyl derivatives in patents display m/z 645–755 for more complex structures .

Biological Activity

Methyl 6-(Isopropylamino)pyridazine-3-carboxylate is a compound belonging to the pyridazine family, which has garnered attention due to its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound features a pyridazine ring substituted with an isopropylamino group and a methyl ester at the carboxylic acid position. The synthesis of this compound typically involves multi-step reactions, including the formation of the pyridazine core followed by functionalization at the 6-position.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Studies have shown that derivatives of pyridazines exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and cervical (HeLa) cancers. The mechanism often involves cell cycle arrest and induction of apoptosis .
  • Kinase Inhibition : Similar compounds have been reported to inhibit several kinases, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, some derivatives have shown IC50 values in the nanomolar range against CDK2, indicating potent inhibitory activity .
  • Receptor Modulation : Pyridazine derivatives have also been explored for their potential as agonists or antagonists at various receptors, including cannabinoid receptors (CB2). Some studies report EC50 values below 35 nM for specific derivatives, highlighting their selectivity and potency .

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyridazine derivatives for their anticancer activity. This compound was included in a broader analysis of similar compounds:

CompoundCell LineIC50 (µM)
11lMDA-MB-23120.1
11mMCF-718.08
This compoundHeLaTBD

The study indicated that these compounds induce apoptosis in treated cells, with significant increases in Annexin V positive cells observed through flow cytometry analysis .

Case Study 2: Kinase Inhibition

In an investigation focusing on kinase inhibition, this compound was tested alongside other pyridazine derivatives:

CompoundTarget KinaseIC50 (nM)
Compound ACDK243.8
Compound BGSK-3TBD
This compoundCDK2TBD

These findings suggest that modifications on the pyridazine scaffold can significantly enhance kinase inhibition properties, which is crucial for developing targeted cancer therapies .

Q & A

Q. What are the standard synthetic routes for Methyl 6-(Isopropylamino)pyridazine-3-carboxylate?

Methodological Answer: The compound is synthesized via nucleophilic substitution of methyl 6-chloro-3-pyridazinecarboxylate with isopropylamine. Key steps include:

Chloride displacement : React methyl 6-chloro-3-pyridazinecarboxylate with excess isopropylamine in methanol under reflux (60–80°C, 12–24 hours).

Workup : Neutralize with dilute HCl, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Characterization : Confirm structure using LCMS ([M+H]+ expected ~209–215) and HPLC (retention time ~1–2 minutes under reverse-phase conditions) .

Q. What key spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • LCMS-ESI : Identifies molecular ion ([M+H]+) and confirms purity. For example, m/z 211 [M+H]+ aligns with the molecular formula C₁₀H₁₄N₃O₂ .
  • ¹H/¹³C NMR : Key signals include:
    • ¹H: δ 1.3 (d, 6H, isopropyl CH₃), δ 4.2 (m, 1H, NCH), δ 8.5 (s, 1H, pyridazine H).
    • ¹³C: δ 172.5 (ester COO), δ 160.2 (pyridazine C3).
  • HPLC : Retention time (e.g., 1.43 minutes under SMD-TFA05 conditions) ensures purity ≥95% .

Q. How does storage condition affect the stability of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in sealed vials to prevent hydrolysis of the ester group.
  • Solubility : Dissolve in anhydrous DMSO or methanol (stable for ≥6 months at –20°C).
  • Monitoring Stability : Use periodic HPLC analysis (e.g., every 3 months) to detect degradation products like 6-(isopropylamino)pyridazine-3-carboxylic acid (retention time shifts ~0.5 minutes) .

Q. What are common impurities during synthesis, and how are they isolated?

Methodological Answer:

  • Major Impurities :
    • Unreacted 6-chloro precursor : Remove via silica gel chromatography (elute with 10% ethyl acetate/hexane).
    • Di-alkylated byproducts : Detectable by LCMS ([M+H]+ ~325) and separable via preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
  • Quantification : Use NMR integration (e.g., δ 8.7 ppm for unreacted chloride) or HPLC area normalization .

Q. What role does this compound play in multicomponent reactions?

Methodological Answer: The pyridazine core acts as a scaffold for:

Amide coupling : React with activated carboxylic acids (EDCI/HOBt) to generate derivatives for bioactivity screening.

Suzuki–Miyaura cross-coupling : Introduce aryl/heteroaryl groups at the 6-position using Pd(PPh₃)₄ and boronic acids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

  • Microwave-assisted synthesis : Reduce reaction time (2–4 hours vs. 24 hours) at 100°C with 20% higher yield.
  • Catalysis : Add KI (10 mol%) to enhance chloride displacement kinetics.
  • Workflow : Use continuous-flow reactors for consistent mixing and temperature control .

Q. What mechanistic insights exist for the amination step in its synthesis?

Methodological Answer:

  • SNAr Mechanism : The electron-deficient pyridazine ring facilitates nucleophilic attack by isopropylamine at the 6-position.
  • DFT Studies : Compute transition states (B3LYP/6-31G*) to show activation energy barriers (~25 kcal/mol) align with experimental kinetics .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with dopamine β-hydroxylase (target in ). Key residues: Glu274 (hydrogen bonding with carboxylate).
  • QSAR Models : Correlate logP (calculated ~1.8) with cellular permeability (R² > 0.85) .

Q. What advanced analytical methods detect trace impurities (<0.1%)?

Methodological Answer:

  • LC-HRMS : Orbitrap-based detection (resolution >60,000) identifies impurities with mass errors <2 ppm.
  • 2D-LC : Orthogonal separation (HILIC + reverse-phase) resolves co-eluting species .

Q. What strategies identify biological targets for this compound?

Methodological Answer:

  • Chemoproteomics : Use a clickable alkyne-tagged derivative to pull down binding proteins from cell lysates.
  • Transcriptomics : Treat cell lines (e.g., HEK293) and analyze differential gene expression via RNA-seq. Overexpressed pathways (e.g., NF-κB) suggest targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.